molecular formula C25H19FN4O B6062687 5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE

5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE

Cat. No.: B6062687
M. Wt: 410.4 g/mol
InChI Key: IHJINWMQGUQEPI-UHFFFAOYSA-N
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Description

5-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a hexahydro-diazatetra-phenone structure

Properties

IUPAC Name

12-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O/c26-15-8-6-14(7-9-15)25-17(13-28-30-25)23-22-16-3-2-12-27-18(16)10-11-20(22)29-19-4-1-5-21(31)24(19)23/h2-3,6-13,23,29H,1,4-5H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJINWMQGUQEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=C(NN=C5)C6=CC=C(C=C6)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine derivatives with α, β-unsaturated ketones, followed by oxidative aromatization. The hexahydro-diazatetra-phenone structure can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the hexahydro-diazatetra-phenone structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, oxidized forms of the compound, and reduced hexahydro-diazatetra-phenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a precursor for synthesizing other complex molecules and is used in various organic synthesis reactions.

Biology

In biological research, the compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, 5-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one is explored for its potential therapeutic applications. It is studied for its efficacy in treating various diseases and conditions, particularly those involving inflammation and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrazole ring contributes to its biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole ring and fluorophenyl group but differs in the additional substituents.

    5-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione: Similar in structure but contains an imidazolidine-2,4-dione moiety instead of the hexahydro-diazatetra-phenone structure.

Uniqueness

The uniqueness of 5-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8,9,10-hexahydro-1,10-diazatetra-phen-6-one lies in its combined structural features, which confer distinct chemical and biological properties

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